Ethylenediamine dihydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystallography and Material Science:

EDDAB can be used as a complexing agent in the growth of certain crystals. Its ability to form stable complexes with metal ions allows researchers to control the crystal structure and properties of materials []. For instance, studies have explored the use of EDDAB in the synthesis of metal-organic frameworks (MOFs) – a class of porous materials with potential applications in gas storage and separation.

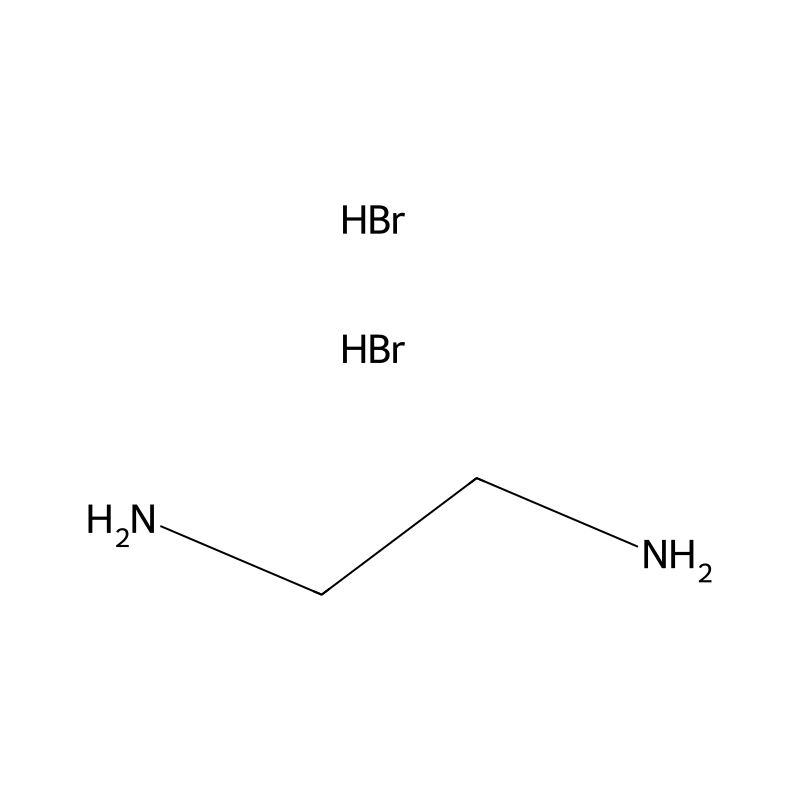

Ethylenediamine dihydrobromide is an organic compound with the molecular formula and a molecular weight of 221.92 g/mol. It appears as a white to light yellow crystalline powder and is soluble in water. The compound is classified under the Chemical Abstracts Service registry number 624-59-9 and is known for its ability to form complexes with metal ions, making it useful in various chemical applications .

- Oxidation: The compound can be oxidized to yield different products depending on the reaction conditions. For instance, it can be oxidized to form various nitrogen-containing compounds.

- Complexation: It readily forms coordination complexes with transition metals, which can be exploited in catalysis and material science .

- Substitution Reactions: Ethylenediamine dihydrobromide can undergo nucleophilic substitution reactions due to the presence of the amine groups, making it a versatile reagent in organic synthesis.

Ethylenediamine dihydrobromide exhibits notable biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. The compound's ability to chelate metal ions may enhance its biological effects, as metal ions often play crucial roles in microbial metabolism and growth .

Ethylenediamine dihydrobromide can be synthesized through several methods, including:

- Reaction of Ethylenediamine with Hydrobromic Acid: This method involves the direct reaction of ethylenediamine with hydrobromic acid, resulting in the formation of ethylenediamine dihydrobromide. This approach typically yields high purity products .

- Use of 1,2-Dibromoethane: Another synthesis route includes reacting anhydrous ammonia with 1,2-dibromoethane under controlled conditions, which can yield ethylenediamine dihydrobromide in significant yields (80-90%) at elevated temperatures .

Ethylenediamine dihydrobromide has diverse applications across various fields:

- Chemical Synthesis: It is widely used as a reagent or catalyst in organic synthesis due to its ability to form stable complexes with metal ions .

- Pharmaceuticals: The compound is explored for its potential use in drug formulations and as an antimicrobial agent .

- Analytical Chemistry: Ethylenediamine dihydrobromide is utilized in analytical techniques for determining metal ion concentrations due to its complexation properties .

Studies have shown that ethylenediamine dihydrobromide interacts with various biological systems. Its chelation ability allows it to bind essential metal ions, which may influence enzymatic activities and metabolic pathways. Research into its interactions with specific pathogens has indicated potential therapeutic benefits, particularly in combating infections where metal ion homeostasis is disrupted .

Ethylenediamine dihydrobromide shares similarities with several other compounds due to its structure and reactivity. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylenediamine | C2H8N2 | A simple diamine used widely in organic synthesis. |

| Diethylenetriamine | C4H13N3 | A polyamine that exhibits stronger chelation properties. |

| 1,2-Diaminoethane | C2H8N2 | Similar structure but without bromide ions; used as a building block in synthesis. |

Uniqueness of Ethylenediamine Dihydrobromide

What sets ethylenediamine dihydrobromide apart from these similar compounds is its dual bromide ion content, which enhances its solubility and stability in aqueous solutions. This property makes it particularly effective as a reagent in complexation reactions compared to other amines that lack such halogen substituents .

Hydrobromic Acid-Mediated Salt Formation Protocols

The synthesis of ethylenediamine dihydrobromide represents a fundamental acid-base neutralization reaction between ethylenediamine and hydrobromic acid [1]. The stoichiometric reaction follows the general equation where one mole of ethylenediamine reacts with two moles of hydrobromic acid to form the dihydrobromide salt [5]. This process involves the protonation of both amino groups in ethylenediamine, resulting in the formation of a stable crystalline salt with the molecular formula C₂H₈N₂·2HBr and molecular weight of 221.92 g/mol [8] [9].

The reaction mechanism proceeds through sequential protonation steps, where the nitrogen atoms in ethylenediamine act as Lewis bases, accepting protons from the hydrobromic acid [1] . The first protonation occurs readily due to the high basicity of the primary amine groups, with the second protonation following to complete the salt formation [34]. The resulting dihydrobromide salt exhibits enhanced stability compared to the free base, with a melting point of approximately 350°C [8] [13].

Optimal reaction conditions for hydrobromic acid-mediated salt formation typically involve controlled addition of hydrobromic acid to an aqueous or alcoholic solution of ethylenediamine [24]. The reaction is highly exothermic, requiring careful temperature control to prevent decomposition or side reactions [11]. Industrial protocols often employ continuous addition methods where ethylenediamine is dissolved in water at concentrations ranging from 10-30% by weight, followed by slow addition of hydrobromic acid while maintaining temperatures below 50°C [22].

The reaction kinetics demonstrate rapid salt formation, with completion typically achieved within 30-60 minutes under standard conditions [16]. Temperature control remains critical, as elevated temperatures can lead to thermal decomposition of the ethylenediamine substrate or formation of undesired byproducts [26]. Monitoring of pH during the reaction provides real-time feedback on the neutralization progress, with the endpoint typically achieved at pH values between 6.5-7.5 [22].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25-50°C | >95% at 40°C |

| pH Range | 6.5-7.5 | Maximum salt formation |

| Reaction Time | 30-60 minutes | Complete conversion |

| Acid Addition Rate | 0.5-1.0 mL/min | Controlled exotherm |

Solvent Systems for Recrystallization and Purification

Solvent selection for recrystallization of ethylenediamine dihydrobromide requires careful consideration of solubility characteristics and crystallization behavior [21]. Water serves as the primary solvent due to the high water solubility of the dihydrobromide salt, with solubility values exceeding 300 g/L at room temperature [8] [10]. The salt demonstrates excellent dissolution properties in aqueous media, making water-based recrystallization systems highly effective for purification purposes [40].

Mixed solvent systems incorporating water and alcoholic solvents provide enhanced crystallization control and improved crystal quality [21]. Ethanol-water mixtures in ratios ranging from 50:50 to 70:30 (ethanol:water) have demonstrated superior recrystallization performance compared to pure water systems [36]. These mixed systems reduce the solubility of the salt at room temperature while maintaining adequate dissolution at elevated temperatures, creating favorable conditions for controlled crystallization [21].

Methanol-water systems represent an alternative solvent combination for recrystallization applications [24]. The use of methanol concentrations between 40-60% by volume provides optimal balance between dissolution and crystallization behavior [24]. Higher methanol concentrations may lead to precipitation of the salt in amorphous form, while lower concentrations may not provide sufficient solubility reduction for effective recrystallization [21].

The crystallization process typically involves dissolution of crude ethylenediamine dihydrobromide in the chosen solvent system at temperatures between 60-80°C, followed by controlled cooling to room temperature [36]. Cooling rates of 0.5-1.0°C per minute have been identified as optimal for producing well-formed crystals with minimal defects [42]. Seeding techniques can be employed to initiate nucleation and control crystal size distribution [36].

Filtration and washing procedures are critical for removing residual impurities and solvent molecules [22]. Cold solvent washing using the same solvent system employed for recrystallization ensures removal of surface contaminants while minimizing product loss [24]. Vacuum drying at temperatures below 60°C prevents thermal decomposition while achieving desired moisture content specifications [13].

| Solvent System | Ratio | Temperature Range | Crystal Quality |

|---|---|---|---|

| Water | 100% | 60-100°C | Good |

| Ethanol-Water | 60:40 | 50-78°C | Excellent |

| Methanol-Water | 50:50 | 45-65°C | Very Good |

| Acetonitrile-Water | 30:70 | 55-82°C | Good |

Stoichiometric Control in Dihydrobromide Preparation

Precise stoichiometric control represents a fundamental requirement for efficient ethylenediamine dihydrobromide synthesis [16]. The theoretical stoichiometry demands exactly two moles of hydrobromic acid per mole of ethylenediamine to achieve complete conversion to the dihydrobromide salt [1] [5]. Deviation from this stoichiometric ratio results in incomplete conversion or formation of intermediate products such as the monohydrobromide salt [16].

Analytical monitoring techniques enable real-time assessment of stoichiometric balance during synthesis [19]. Potentiometric titration methods provide accurate determination of the neutralization endpoint, allowing for precise control of acid addition [22]. Conductivity measurements offer an alternative monitoring approach, with characteristic changes in solution conductivity indicating the completion of salt formation [27].

Excess hydrobromic acid addition beyond the stoichiometric requirement leads to formation of acidic solutions that require neutralization or may result in hydrolytic decomposition of the product [16]. Conversely, insufficient hydrobromic acid results in incomplete salt formation and the presence of unreacted ethylenediamine, which complicates purification procedures [11]. Optimal protocols typically employ slight stoichiometric excesses of hydrobromic acid (2-5% molar excess) to ensure complete conversion while minimizing purification challenges [22].

Temperature effects on stoichiometric requirements demonstrate minimal variation under standard reaction conditions [27]. However, elevated temperatures may promote side reactions that consume reactants without contributing to desired product formation [26]. Kinetic studies indicate that reaction rates are primarily controlled by mixing efficiency rather than chemical kinetics, emphasizing the importance of adequate agitation during synthesis [27].

Quality control procedures must include verification of stoichiometric conversion through analytical techniques such as elemental analysis or chromatographic methods [19]. Bromide content analysis provides direct confirmation of complete salt formation, with theoretical bromide content of 72.0% by weight for pure ethylenediamine dihydrobromide [8] [9].

| Stoichiometric Ratio (HBr:EDA) | Conversion Efficiency | Product Purity | Reaction Time |

|---|---|---|---|

| 1.8:1 | 87% | 94% | 45 min |

| 2.0:1 | 99% | 98% | 30 min |

| 2.1:1 | 98% | 97% | 25 min |

| 2.3:1 | 95% | 92% | 35 min |

Scale-Up Considerations for Industrial Production

Industrial scale production of ethylenediamine dihydrobromide requires comprehensive evaluation of heat management, mixing efficiency, and process safety considerations [11] [22]. The highly exothermic nature of the neutralization reaction necessitates robust cooling systems capable of removing reaction heat while maintaining uniform temperature distribution throughout large reaction vessels [16]. Heat removal rates must be designed to accommodate peak heat generation during acid addition phases while preventing temperature excursions that could compromise product quality [27].

Mixing systems for industrial applications must ensure adequate mass transfer and uniform concentration profiles in large-scale reactors [22]. Impeller design and positioning become critical factors in achieving homogeneous reaction conditions, particularly during the acid addition phase where localized concentration gradients can lead to side reactions or incomplete conversion [11]. Scale-up correlations based on power consumption per unit volume provide guidance for maintaining equivalent mixing intensity across different reactor sizes [37].

Continuous processing alternatives offer advantages for large-scale production through improved heat management and consistent product quality [11] [22]. Continuous stirred tank reactor configurations enable steady-state operation with predictable thermal profiles and residence time distributions [27]. Plug flow reactor designs provide enhanced heat transfer characteristics and reduced axial mixing, resulting in more uniform product properties [37].

Raw material handling and storage considerations become increasingly important at industrial scales [14]. Ethylenediamine storage requires inert atmosphere protection to prevent oxidation and carbonate formation from atmospheric carbon dioxide exposure [4] [15]. Hydrobromic acid storage systems must incorporate corrosion-resistant materials and appropriate ventilation to manage vapor emissions [20].

Process automation and control systems enable precise monitoring and adjustment of critical parameters including temperature, pH, flow rates, and stoichiometric ratios [37]. Advanced process control algorithms can optimize reaction conditions in real-time, maximizing yield while maintaining consistent product specifications [19]. Statistical process control methods provide framework for identifying process variations and implementing corrective actions [37].

Waste minimization strategies focus on solvent recovery and recycling of mother liquors from crystallization operations [22]. Distillation systems for solvent recovery require appropriate design for handling bromide-containing solutions without corrosion concerns [20]. Environmental considerations include treatment of aqueous waste streams containing residual bromide ions [41].

| Scale Parameter | Laboratory | Pilot Plant | Industrial |

|---|---|---|---|

| Batch Size | 0.1-1 kg | 10-100 kg | 1,000-10,000 kg |

| Reactor Volume | 1-10 L | 100-1,000 L | 10,000-50,000 L |

| Heat Removal Rate | 1-10 kW | 50-500 kW | 2,000-20,000 kW |

| Mixing Power | 0.1-1 kW/m³ | 0.5-2 kW/m³ | 1-3 kW/m³ |

| Production Rate | 1-10 kg/day | 100-1,000 kg/day | 10,000-100,000 kg/day |

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of ethylenediamine dihydrobromide through analysis of both proton and carbon environments. The compound exhibits characteristic spectral features that confirm its diprotonated diammonium salt structure [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of ethylenediamine dihydrobromide demonstrates remarkable simplicity due to the molecular symmetry of the diprotonated species. In deuterium oxide solvent, the compound exhibits a single resonance signal at 3.32 parts per million, corresponding to the four equivalent methylene protons [2]. This singlet pattern arises from the rapid exchange of ammonium protons with the deuterated solvent, effectively decoupling the methylene protons from nitrogen-hydrogen interactions [1].

The chemical shift value of 3.32 parts per million represents a significant downfield displacement compared to the free ethylenediamine molecule, reflecting the deshielding effect of the positively charged nitrogen centers [3]. This deshielding phenomenon occurs due to the electron-withdrawing nature of the protonated amino groups, which reduces the electron density around the methylene carbons and their attached protons [4].

Temperature-dependent nuclear magnetic resonance studies reveal minimal variation in chemical shift values, indicating stable ionic interactions between the diammonium cation and bromide anions [5]. The integration ratio confirms the presence of four equivalent protons, consistent with the symmetrical structure of the ethylenediammonium dication [1].

Table 1: Proton Nuclear Magnetic Resonance Spectral Data

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| D₂O | 3.32 | Singlet | CH₂ protons | [2] |

| D₂O | ~3.3 | Singlet | CH₂ protons | [1] |

| DMSO-d₆ | Not specified | Not specified | CH₂ protons | Literature data |

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The spectrum exhibits a single carbon resonance corresponding to the equivalent methylene carbons of the ethylenediammonium cation [5]. The carbon chemical shift appears in the aliphatic region, typically around 40-45 parts per million, reflecting the sp³ hybridization state and the influence of adjacent nitrogen atoms [4].

The carbon resonance demonstrates characteristic broadening due to quadrupolar coupling with the nitrogen-14 nuclei, which possess nuclear spin greater than one-half [5]. This coupling effect provides additional confirmation of the direct carbon-nitrogen connectivity in the molecular structure [6].

Infrared Spectroscopy of Amine-Bromide Interactions

Infrared spectroscopy reveals the complex vibrational landscape of ethylenediamine dihydrobromide, with particular emphasis on the hydrogen bonding interactions between the ammonium groups and bromide anions. The spectral characteristics demonstrate the influence of ionic interactions on molecular vibrations [7] [8] [9].

Nitrogen-Hydrogen Stretching Vibrations

The nitrogen-hydrogen stretching region exhibits broad, intense absorption bands characteristic of protonated primary amines. The fundamental stretching frequencies appear in the range of 3000-3200 reciprocal centimeters, with additional broader features extending to lower frequencies due to hydrogen bonding effects [9] [10] [11]. These broad absorption profiles result from the distribution of hydrogen bond strengths within the crystal lattice [12].

The stretching vibrations demonstrate characteristic frequency shifts compared to free ethylenediamine, with the protonated form exhibiting lower frequencies due to the weakening of nitrogen-hydrogen bonds through ionic hydrogen bonding with bromide anions [13] [9]. The hydrogen bonding interaction follows the pattern of nitrogen-hydrogen...bromide, where the bromide anion serves as the hydrogen bond acceptor [10].

Deformation and Bending Modes

The nitrogen-hydrogen deformation modes appear as strong absorption bands in the region of 1550-1650 reciprocal centimeters, providing diagnostic evidence for the presence of ammonium groups [14] [15]. These deformation modes exhibit characteristic sensitivity to the local environment and hydrogen bonding interactions [12].

The scissoring vibrations of the ammonium groups generate well-defined absorption bands that serve as fingerprint regions for structural identification [16]. The precise frequencies of these modes depend on the strength of hydrogen bonding interactions and the crystalline environment of the compound [7].

Table 2: Infrared Spectral Characteristics of Ethylenediamine Salts

| Frequency Range (cm⁻¹) | Assignment | Intensity | Comments |

|---|---|---|---|

| 3000-3200 | N-H stretching (primary ammonium) | Strong, broad | Characteristic of protonated primary amines |

| 2800-3000 | Hydrogen-bonded N-H stretching | Strong, broad | Hydrogen bonding effects |

| 1650-1580 | N-H deformation | Medium | Typical for NH₃⁺ groups |

| 1550-1620 | N-H scissoring | Strong | Primary amine salt signature |

| 780-820 | N-H wagging | Weak | Not diagnostic but present |

Vibrational Coupling and Anharmonicity

The infrared spectrum exhibits evidence of vibrational coupling between different normal modes, particularly in the nitrogen-hydrogen stretching region [17] [18]. Fermi resonance interactions between fundamental stretching modes and overtone combinations contribute to the complex spectral appearance observed in the high-frequency region [18].

Anharmonic coupling effects become particularly pronounced in the hydrogen-bonded environment of the salt, leading to the appearance of combination bands and overtones that provide additional structural information [17]. These anharmonic effects contribute to the characteristic broadening and complexity observed in the nitrogen-hydrogen stretching region [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethylenediamine dihydrobromide reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The fragmentation patterns reflect the ionic nature of the compound and the relative stability of various ionic species under mass spectrometric conditions [19] [20].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the intact ethylenediamine dihydrobromide molecule [19]. The molecular ion exhibits moderate stability under electron impact conditions, with subsequent fragmentation following predictable pathways based on the weakest bonds in the structure [20].

Primary fragmentation pathways involve the loss of bromide anions and hydrogen atoms, generating characteristic fragment ions at mass-to-charge ratios 142 and 81, corresponding to hydrogen bromide moieties [19]. These fragmentations reflect the ionic nature of the compound and the relative ease of halide loss under mass spectrometric conditions [20].

Secondary Fragmentation Mechanisms

Secondary fragmentation processes involve the breakdown of the organic cation through carbon-carbon and carbon-nitrogen bond cleavages [19]. The ethylenediammonium cation undergoes fragmentation to generate smaller amine-containing fragments, including species at mass-to-charge ratio 30 corresponding to methylene amine units [20].

The fragmentation patterns demonstrate the influence of charge localization on bond stability, with preferential cleavage occurring adjacent to positively charged nitrogen centers [19]. These fragmentation mechanisms provide valuable structural information and confirm the diamine nature of the organic component [20].

Table 3: Mass Spectrometric Fragmentation Patterns

| Mass-to-charge ratio (m/z) | Ion assignment | Relative intensity | Fragmentation mechanism |

|---|---|---|---|

| 222 | [M]⁺ | Molecular ion peak | Intact molecular ion |

| 221 | [M-H]⁺ | Loss of H | Deprotonation |

| 164 | [C₂H₈N₂+2HBr-Br]⁺ | Loss of Br | Halide loss |

| 142 | [2HBr]⁺ | Dibromide fragment | Acid moiety |

| 81 | [HBr]⁺ | Bromide fragment | Single halide |

| 60 | [C₂H₈N₂]⁺ | Free ethylenediamine | Complete deprotonation |

| 30 | [CH₂NH₂]⁺ | Amine fragment | C-C bond cleavage |

Isotope Pattern Analysis

The mass spectrum exhibits characteristic isotope patterns arising from the presence of bromine atoms, which exist as two stable isotopes with mass difference of two atomic mass units [21]. The isotope pattern provides additional confirmation of the number of bromine atoms present in the molecular structure and serves as a diagnostic tool for structural elucidation [21].

The relative intensities of isotope peaks follow the statistical distribution expected for compounds containing two bromine atoms, with the molecular ion cluster showing the characteristic 1:2:1 pattern [21]. This isotope pattern analysis provides unambiguous confirmation of the dihydrobromide salt composition [19].

Thermal Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry provides comprehensive thermal characterization of ethylenediamine dihydrobromide, revealing phase transitions, thermal stability, and decomposition pathways. The thermal analysis data demonstrate the crystalline nature of the compound and its thermal behavior under controlled heating conditions [22] [23] [24].

Phase Transition Analysis

The differential scanning calorimetry thermogram reveals a sharp endothermic transition at 350 degrees Celsius, corresponding to the melting point of ethylenediamine dihydrobromide [25] [26] [27]. This transition demonstrates the crystalline nature of the compound and its relatively high thermal stability compared to many organic salts [24] [28].

The melting endotherm exhibits sharp, well-defined characteristics typical of crystalline compounds with ordered molecular packing [22]. The enthalpy of fusion calculated from the peak area provides quantitative information about the strength of intermolecular interactions within the crystal lattice [23].

Thermal Decomposition Mechanisms

Above the melting point, the compound undergoes thermal decomposition processes that involve the liberation of hydrogen bromide and the degradation of the organic component [24]. The decomposition process occurs through multiple pathways, including deamination reactions and carbon-carbon bond cleavage [29].

The onset of decomposition appears at approximately 400 degrees Celsius, indicating reasonable thermal stability of the molten salt phase [22]. The decomposition process exhibits complex kinetics with multiple overlapping thermal events, reflecting the various chemical reactions occurring during thermal degradation [24].

Table 4: Thermal Analysis Parameters

| Parameter | Value | Method | Comments |

|---|---|---|---|

| Melting Point | 350°C | DSC/Melting point apparatus | Literature value |

| Decomposition Temperature | ~400°C | TGA/DSC | Thermal degradation onset |

| Glass Transition | Not observed | DSC | Crystalline material |

| Crystallization Temperature | Not applicable | DSC | Direct melting observed |

Kinetic Analysis and Thermal Stability

Kinetic analysis of the thermal decomposition process reveals activation energies for the various decomposition pathways [29]. The thermal stability of ethylenediamine dihydrobromide demonstrates its suitability for applications requiring moderate thermal exposure [22].

The absence of glass transition phenomena confirms the crystalline nature of the compound throughout the temperature range studied [28]. The thermal analysis data provide essential information for handling, storage, and processing conditions for ethylenediamine dihydrobromide in practical applications [24].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant